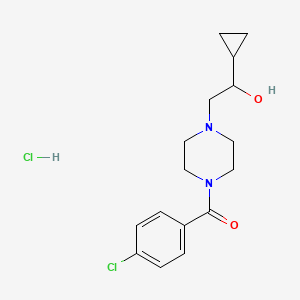

(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of derivatives related to the compound involves a reductive amination method using sodium triacetoxyborohydride to yield piperazine derivatives. This process is highlighted in the synthesis of similar compounds, demonstrating a simple and convenient method with significant potential for antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Molecular Structure Analysis

The molecular structure of closely related adducts, involving 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, reveals distinct dihedral angles between the benzene ring and the two piperidine rings, showcasing the complex geometry and intermolecular hydrogen bonding that contribute to its structural stability (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this class of compounds can be diverse, involving processes such as amidation, Friedel-Crafts acylation, and hydration to create specific hydrochloride variants. These reactions underscore the chemical versatility and reactivity of the compound, facilitating the synthesis of various derivatives with potential biological activities (Rui, 2010).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, such as thermal, optical, and structural studies, complemented by theoretical calculations, offer insights into the stability and molecular interactions of these compounds. These studies highlight the importance of temperature stability, optical properties, and molecular geometry in determining the compound's physical characteristics (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity towards various nucleophiles and their binding affinity to biological targets, are crucial for understanding their therapeutic potential. Studies on derivatives have elucidated key interactions with receptors, providing a foundation for exploring the chemical properties of "(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride" and its potential as a therapeutic agent (Shim et al., 2002).

Aplicaciones Científicas De Investigación

Anticancer and Antituberculosis Studies

A study focused on the synthesis of new derivatives, including compounds structurally related to (4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride, to assess their anticancer and antituberculosis potential. The research highlighted that some of these compounds exhibited significant in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and showed substantial antituberculosis activity. This suggests the potential therapeutic applications of these compounds in treating cancer and tuberculosis (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Crystal Structure Analysis

Another study delved into the crystal structure of a compound closely related to the chemical . It provided detailed insights into the molecular arrangement, highlighting the importance of understanding the structural aspects of such compounds for further research and potential pharmaceutical applications (B. Revathi, D. Reuben Jonathan, K. Kalai Sevi, K. Dhanalakshmi, G. Usha, 2015).

Antimicrobial Activity

Research on compounds structurally similar to (4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride also includes antimicrobial studies. These compounds demonstrated variable and modest activity against several strains of bacteria and fungi, suggesting their potential as antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Enzyme Inhibition for Therapeutic Applications

Further research explored the enzyme inhibitory potential of related compounds, indicating their utility in developing therapeutic agents for conditions like Alzheimer's disease. This research underscores the multifaceted applications of these compounds in treating a range of diseases by targeting specific enzymes (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, S. Z. Siddiqui, G. Hussain, S. A. Shah, M. Shahid, S. Seo, 2018).

Antibacterial and Antifungal Activity

Another study highlighted the synthesis and antimicrobial evaluation of diphenyl piperazine-based sulfanilamides, revealing that certain synthesized compounds showed better inhibitory potency against tested bacterial strains than traditional sulfanilamide. This suggests the potential of these compounds to serve as effective antibacterial and antifungal agents (Xian-Long Wang, Lin-Ling Gan, Cheng‐He Zhou, Cong-Yan Yan, 2011).

Propiedades

IUPAC Name |

(4-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2.ClH/c17-14-5-3-13(4-6-14)16(21)19-9-7-18(8-10-19)11-15(20)12-1-2-12;/h3-6,12,15,20H,1-2,7-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYWYPCUHZZFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)